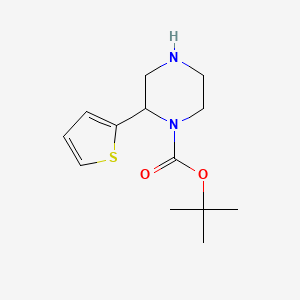

2-Thiophen-2-YL-piperazine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Thiophen-2-YL-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound that is a derivative of N-Boc piperazine . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Piperazine and its derivatives, such as this compound, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Scientific Research Applications

Drug Development

This compound is known for its complex structure and offers a wide range of applications in drug development. Piperazine derivatives, such as this compound, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Organic Synthesis

“2-Thiophen-2-YL-piperazine-1-carboxylic acid tert-butyl ester” is used in the preparation of a series of (m -phenoxy)phenyl substituted piperazine derivatives . It’s also used in the synthesis of indazole DNA gyrase inhibitors .

Material Science

This compound has immense potential in material science. It’s used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Biological Evaluation

Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

X-ray Diffraction Studies

The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .

Hirshfeld Surface Analysis

A detailed analysis of the intermolecular interactions and crystal packing of 1 and 2 via Hirshfeld surface analysis and fingerprint plots was performed .

Future Directions

The future directions for research on “2-Thiophen-2-YL-piperazine-1-carboxylic acid tert-butyl ester” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by piperazine derivatives , these compounds may have potential applications in drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within the cell .

Mode of Action

It’s worth noting that similar compounds have been used as linkers in protacs . These linkers connect a ligand for the target protein to an E3 ligase ligand, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

In the context of protacs, the ubiquitin-proteasome system would be the primary pathway involved .

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of the protacs .

Result of Action

In the context of protacs, the intended result would be the degradation of a specific target protein .

properties

IUPAC Name |

tert-butyl 2-thiophen-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBLYEPFGUKMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-YL-piperazine-1-carboxylic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)

![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide](/img/structure/B2985316.png)

![2-(2-Chlorobenzyl)-3-methyl-1-[(3-morpholin-4-ylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2985321.png)